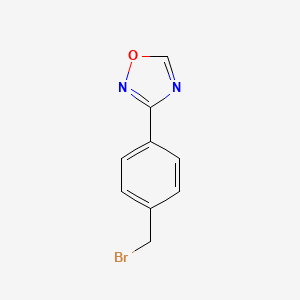

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole

Description

Bioisosteric Replacement and Physicochemical Properties

In medicinal chemistry, the 1,2,4-oxadiazole (B8745197) ring is frequently employed as a bioisostere for amide and ester functionalities. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. The replacement of metabolically labile ester and amide groups with the more stable 1,2,4-oxadiazole ring can enhance the pharmacokinetic profile of a drug candidate by improving its metabolic stability and oral bioavailability. nih.gov

The 1,2,4-oxadiazole scaffold possesses a unique combination of properties that make it an attractive component in molecular design:

| Property | Description | Significance in Molecular Design |

| Metabolic Stability | Resistant to enzymatic hydrolysis compared to esters and amides. | Improves drug half-life and reduces metabolic degradation. |

| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors. | Facilitates molecular recognition and binding to biological targets. |

| Dipole Moment | The arrangement of heteroatoms creates a significant dipole moment. | Influences solubility, crystal packing, and receptor interactions. |

| Rigidity | The planar, aromatic nature of the ring provides conformational rigidity. | Reduces the entropic penalty upon binding to a target, potentially increasing affinity. |

These properties have led to the incorporation of the 1,2,4-oxadiazole motif into a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents. nih.gov

Synthetic Accessibility

The widespread use of the 1,2,4-oxadiazole scaffold is also due to the availability of reliable and versatile synthetic methodologies for its construction. The most common route involves the cyclization of an O-acyl amidoxime (B1450833), which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative. nih.gov A general synthetic scheme is presented below:

Scheme 1: General synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Numerous variations of this method exist, including one-pot procedures and the use of various coupling and dehydrating agents, which allow for the synthesis of a diverse library of substituted 1,2,4-oxadiazoles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(bromomethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGZRHHHNZBSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Bromomethyl Phenyl 1,2,4 Oxadiazole

Retrosynthetic Analysis and Key Disconnections for the Oxadiazole Core and Phenyl Substituent

Retrosynthetic analysis of 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole reveals two primary strategic disconnections that form the basis of the most common synthetic routes. The target molecule can be dissected to unveil key precursors for both the heterocyclic core and the substituted phenyl ring.

Route A: Disconnection via the Amidoxime (B1450833) Pathway ([4+1] Synthesis)

The most prevalent disconnection strategy breaks the 1,2,4-oxadiazole (B8745197) ring between the O1-C5 and N2-C3 bonds. This approach leads back to two key intermediates: a source for the C5 atom and a four-atom N-C-N-O fragment, which is typically an amidoxime. chim.itresearchgate.net For the target molecule, this retrosynthesis suggests:

Precursor 1: A 4-(bromomethyl)benzoyl derivative (e.g., acyl chloride, carboxylic acid, or ester) which provides the C3-phenyl moiety.

Precursor 2: A simple amidoxime or a related compound that can provide the remaining atoms of the oxadiazole ring. However, a more practical application of this route for a 3-substituted oxadiazole involves starting with the amidoxime derived from the phenyl component.

A more direct application for synthesizing a 3-aryl-1,2,4-oxadiazole involves disconnecting the O1-C5 and N4-C5 bonds. This leads to an N-acylamidoxime intermediate, which itself is formed from an amidoxime and an acylating agent. researchgate.netchim.it This leads to the following precursors:

Precursor 1: 4-(Bromomethyl)benzamidoxime.

Precursor 2: An acylating agent that will form the C5 position of the ring (in cases where C5 is not simply substituted by hydrogen).

Route B: Disconnection via the Nitrile Oxide Cycloaddition Pathway ([3+2] Synthesis)

An alternative disconnection strategy involves a [3+2] cycloaddition approach. This method dissects the ring across the O1-C5 and N4-C3 bonds. chim.it This retrosynthetic pathway identifies a 1,3-dipole (a nitrile oxide) and a dipolarophile (a nitrile) as the primary precursors. chim.itacs.org For the target molecule, this leads to:

Precursor 1 (1,3-Dipole): 4-(Bromomethyl)benzonitrile oxide. This intermediate is typically generated in situ from the corresponding 4-(bromomethyl)benzaldoxime.

Precursor 2 (Dipolarophile): A nitrile (R-C≡N) that provides the C5 substituent.

This analysis highlights that the synthesis can be strategically planned by constructing the key building blocks—the 4-(bromomethyl)phenyl moiety and the components for the oxadiazole ring—and then assembling them through carefully chosen reactions.

Precursor Synthesis Strategies for the 4-(Bromomethyl)phenyl Building Block

The synthesis of the 4-(bromomethyl)phenyl fragment, most commonly in the form of 4-(bromomethyl)benzonitrile, is a critical preliminary step. This intermediate provides both the substituted phenyl ring and a functional group (nitrile) that can be converted into an amidoxime for subsequent ring formation.

A primary method for synthesizing 4-(bromomethyl)benzonitrile is the radical bromination of 4-methylbenzonitrile. rsc.org This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a nonpolar solvent like carbon tetrachloride (CCl₄) under reflux conditions. rsc.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | Dry CCl₄, reflux, 8 h | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

| Toluene Derivatives | Boron tribromide (BBr₃) | CCl₄, room temperature | Benzyl (B1604629) bromides | Good | bohrium.com |

| Bis-(4-cyanophenyl)-methanol | 48% Hydrobromic acid (HBr) | Toluene, reflux, 2 h | Bromo-bis-(4-cyanophenyl)-methane | 92% | chemicalbook.com |

Another versatile precursor is 4-cyanobenzyl bromide, which is commercially available or can be synthesized from p-tolunitrile (B1678323) via similar benzylic bromination methods. sigmaaldrich.comchemicalbook.comlifechempharma.com Once 4-(bromomethyl)benzonitrile is obtained, it can be converted to the corresponding amidoxime, N'-hydroxy-4-(bromomethyl)benzimidamide, by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate. nih.gov

Cycloaddition Approaches for the Formation of the 1,2,4-Oxadiazole Ring

The construction of the 1,2,4-oxadiazole ring is most frequently achieved through two powerful strategies: 1,3-dipolar cycloaddition involving nitrile oxides or, more commonly, through the cyclization of acylated amidoxime intermediates. researchgate.netchim.it

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a classic method for forming five-membered heterocyclic rings. rjptonline.org In this approach, a nitrile oxide acts as the 1,3-dipole and reacts with a dipolarophile containing a triple bond, such as a nitrile, to form the 1,2,4-oxadiazole ring. chim.itorganic-chemistry.org

The general mechanism involves the in situ generation of a nitrile oxide (Ar-C≡N⁺-O⁻) from a precursor, typically by dehydrohalogenation of a hydroximoyl halide or dehydration of a nitroalkane. organic-chemistry.org This reactive intermediate then undergoes a concerted cycloaddition with a nitrile (R-C≡N).

Key features of this method include:

Regiochemistry: The reaction between an aryl nitrile oxide and an organonitrile is regioselective, leading to the 3-aryl-5-organo-1,2,4-oxadiazole. rsc.org

Challenges: A significant drawback of this method is the propensity of the highly reactive nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which can reduce the yield of the desired product. nih.gov Furthermore, the triple bond of the nitrile dipolarophile can be unreactive, requiring harsh conditions or catalysis. nih.gov

Catalysis: To overcome the low reactivity of nitriles, platinum(IV) complexes have been used as catalysts to activate the nitrile ligand, allowing the cycloaddition to proceed under mild conditions. acs.orgnih.gov

For the synthesis of this compound, this route would involve the reaction of 4-(bromomethyl)benzonitrile oxide with a suitable nitrile.

The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. researchgate.netchim.it This is often considered a [4+1] approach, where the four-atom amidoxime fragment reacts with a one-atom electrophile. chim.it

The synthesis proceeds in two steps:

O-Acylation: The amidoxime is first acylated at the oxygen atom by an acylating agent such as a carboxylic acid, acyl chloride, or anhydride. This forms an O-acylamidoxime intermediate. researchgate.net Various coupling agents, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can be used to facilitate this step when starting from a carboxylic acid. nih.govnih.gov

Cyclodehydration: The O-acylamidoxime intermediate is then heated, often in the presence of a base like pyridine (B92270) or in a high-boiling solvent like toluene, to induce cyclization and dehydration, yielding the 1,2,4-oxadiazole ring. nih.govrjptonline.org

Recent advancements have led to one-pot procedures where the isolation of the O-acylamidoxime is not necessary. nih.gov For instance, reacting an amidoxime with a carboxylic acid ester in a superbase medium (NaOH/DMSO) at room temperature can directly yield the 1,2,4-oxadiazole. nih.gov Other modern approaches include oxidative cyclization reactions, such as the copper-catalyzed reaction of amidines with methylarenes or the iodine-promoted cyclization of N-acylguanidines. mdpi.comnih.gov

| Method | Precursors | Key Features | Reference |

| Amidoxime Acylation | Amidoxime + Acyl Chloride/Carboxylic Acid | Widely applicable, often high yields, can be a one-pot reaction. | researchgate.netchim.itnih.gov |

| Nitrile Oxide Cycloaddition | Nitrile Oxide + Nitrile | Regioselective, but can be limited by nitrile reactivity and dipole dimerization. | acs.orgnih.gov |

| Oxidative Cyclization | Amidines + Methylarenes | Modern method, proceeds under mild conditions with a catalyst. | mdpi.com |

Directed Bromomethylation Techniques for the Phenyl Ring System

While the synthesis of this compound typically begins with a pre-brominated precursor, it is theoretically possible to introduce the bromomethyl group at a later stage. Direct bromomethylation of an aromatic ring can be achieved, although it presents significant regioselectivity challenges.

A convenient method for bromomethylation uses a mixture of paraformaldehyde and a 30% solution of hydrogen bromide in acetic acid. semanticscholar.orgscispace.com This procedure avoids the use of highly toxic bromomethyl ethers. semanticscholar.org

However, applying this to a pre-formed 3-phenyl-1,2,4-oxadiazole (B2793662) would likely result in a mixture of products. The directing effects of the 1,2,4-oxadiazol-3-yl substituent would need to be considered. Since alkyl groups are ortho- and para-directors, substitution on the phenyl ring could occur at the ortho or para positions. Steric hindrance from the heterocyclic ring might influence the final regiochemical outcome. Given these complexities, the more synthetically reliable approach involves constructing the molecule from a building block that already contains the bromomethyl (or methyl, which is later brominated) group at the desired para position.

Stereo- and Regioselective Considerations in Synthetic Route Development

For the synthesis of this compound, which is an achiral molecule, the primary concern is regioselectivity rather than stereoselectivity. The substitution pattern on the 1,2,4-oxadiazole ring is critically dependent on the chosen synthetic route.

Regioselectivity in Oxadiazole Formation:

The two principal synthetic pathways—the amidoxime route and the nitrile oxide cycloaddition route—yield different regioisomers from the same initial nitrile precursor.

Amidoxime Route: When a nitrile (Ar-CN) is converted to an amidoxime (Ar-C(NH₂)NOH) and then reacted with an acylating agent (R-COCl), the aryl group from the original nitrile becomes the substituent at the C3 position of the 1,2,4-oxadiazole. The "R" group from the acylating agent becomes the substituent at the C5 position . chim.it

Nitrile Oxide Cycloaddition Route: When a nitrile (Ar-CN) is converted to a nitrile oxide (Ar-CNO) and reacted with a different nitrile as the dipolarophile (R-CN), the aryl group from the nitrile oxide precursor ends up at the C3 position . The "R" group from the dipolarophile nitrile becomes the substituent at the C5 position . chim.itnih.gov

Therefore, to synthesize this compound, the synthetic plan must ensure that the 4-(bromomethyl)phenyl group is incorporated into the precursor that will dictate the C3 substitution.

In the amidoxime route , one must start with 4-(bromomethyl)benzamidoxime.

In the nitrile oxide route , one must start with 4-(bromomethyl)benzonitrile oxide.

This fundamental difference in regiochemical outcome is a crucial consideration in the design of any synthetic strategy for asymmetrically substituted 1,2,4-oxadiazoles. rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of 1,2,4-oxadiazole derivatives aims to minimize the environmental impact of chemical processes. researchgate.net These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound, this can be achieved through several key strategies.

One of the primary goals of green chemistry is the use of environmentally benign solvents or solvent-free conditions. researchgate.net A patented green synthesis method for oxadiazole derivatives utilizes water as a solvent, which is a significant improvement over volatile organic compounds. google.com This approach involves the one-step reaction of N-hydroxybenzamidine or its substituted analogs with a carbonylation reagent in water, catalyzed by an alkaline reagent. google.com Adapting this for this compound would likely involve the reaction of 4-(bromomethyl)benzamidoxime with a suitable carboxylic acid derivative.

Microwave-assisted synthesis is another cornerstone of green chemistry, offering rapid reaction times and often higher yields with reduced energy consumption compared to conventional heating methods. researchgate.netnih.gov The synthesis of 1,2,4-oxadiazoles has been successfully achieved under microwave irradiation, sometimes in solvent-free conditions, which further enhances its green credentials. nih.govorganic-chemistry.org For instance, the reaction of amidoximes with acyl chlorides or carboxylic acid esters can be accelerated using microwave energy in the presence of catalysts like NH4F/Al2O3 or K2CO3. nih.gov

The development of one-pot synthetic procedures is also a key aspect of green chemistry, as it reduces the need for intermediate purification steps, thereby saving time, solvents, and energy. nih.gov A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids has been reported, highlighting the efficiency of this approach. nih.gov

The table below summarizes various green chemistry approaches applicable to the synthesis of the 1,2,4-oxadiazole core structure.

| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Potential for this compound |

| Use of Safer Solvents | Synthesis in water or ethanol, minimizing volatile organic compounds (VOCs). google.com | High potential by adapting aqueous-based or alcohol-based cyclization methods. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. researchgate.netnih.gov | Highly applicable for the final cyclization step, potentially increasing yield and reducing by-products. |

| Waste Prevention | One-pot synthesis protocols that avoid isolation of intermediates. nih.gov | Feasible by reacting 4-(bromomethyl)benzonitrile with hydroxylamine to form the amidoxime in situ, followed by cyclization. |

| Catalysis | Use of reusable or mild catalysts like PTSA-ZnCl2 or solid-supported catalysts. organic-chemistry.org | The use of efficient catalysts could improve the reaction rate and selectivity, leading to a cleaner product profile. |

| Solvent-Free Reactions | Reactions conducted by grinding reagents together (mechanochemistry) or melting. researchgate.netnih.gov | Potentially applicable, especially with microwave assistance, to create a highly efficient and low-waste process. |

Continuous Flow Chemistry and Scalable Synthetic Procedures

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.net These advantages are particularly relevant for the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. beilstein-journals.orgnih.gov

A key benefit of flow synthesis is the ability to safely handle hazardous reagents and intermediates due to the small reaction volumes at any given time. nih.gov The synthesis of this compound involves a bromomethyl group, which can be lachrymatory and reactive. A flow process would minimize operator exposure.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. researchgate.netnih.gov The synthesis of 1,2,4-oxadiazole libraries has been successfully demonstrated in continuous flow reactors, often involving a high-temperature cyclization step that is well-controlled in a flow setup. rsc.org An efficient continuous flow process for 1,3,4-oxadiazoles has been reported using a heated packed-bed reactor, achieving short residence times and high yields. beilstein-journals.org A similar setup could be envisioned for the synthesis of 1,2,4-oxadiazole isomers.

Scalability is a major advantage of continuous flow systems. Once a process is optimized on a small scale, production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). nih.gov This avoids the complex and often non-linear challenges associated with scaling up batch reactions. researchgate.net A flow process for this compound would allow for the production of gram to kilogram quantities with consistent quality.

The table below outlines a conceptual continuous flow process for the synthesis of this compound.

| Flow Chemistry Stage | Description | Key Parameters | Advantages |

| Reagent Introduction | Two separate streams, one containing 4-(bromomethyl)benzamidoxime and the other a carboxylic acid derivative (e.g., an acid chloride or anhydride) and a base, are pumped into the system. | Flow rate, concentration. | Precise stoichiometric control, safe handling of reagents. |

| Mixing | The streams are combined in a micro-mixer to ensure rapid and efficient mixing. | Mixer design. | Homogeneous reaction mixture, enhanced reaction rates. |

| Reaction | The mixture flows through a heated reactor coil or a packed-bed reactor to facilitate the cyclization reaction. | Temperature, residence time, catalyst (if any). | Precise temperature control, improved safety for exothermic reactions, high yields. beilstein-journals.orgrsc.org |

| In-line Quenching/Workup | A quenching solution (e.g., water or a basic solution) is introduced to stop the reaction and neutralize by-products. This can be followed by in-line liquid-liquid extraction. beilstein-journals.org | Quenching agent, flow rate. | Immediate termination of the reaction, potential for automated workup. |

| Purification | The crude product stream can be passed through an in-line purification system, such as a column with a scavenger resin or a continuous chromatography unit. beilstein-journals.org | Sorbent material, solvent gradient. | Automated purification, high purity of the final product. |

| Collection | The purified product is collected at the outlet of the system. | - | Continuous production of the target molecule. |

By leveraging the principles of green chemistry and the technological advantages of continuous flow synthesis, the production of this compound can be made more efficient, safer, and environmentally sustainable, facilitating its availability for further research and application.

Chemical Reactivity and Derivatization Studies of 3 4 Bromomethyl Phenyl 1,2,4 Oxadiazole

Reactivity Profiling of the Bromomethyl Group

The bromomethyl group is the most reactive site for many common transformations due to the lability of the carbon-bromine bond at the benzylic position. This reactivity is central to its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Benzylic halides are capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. brainly.comquora.com The choice of mechanism is influenced by the substrate structure, nucleophile, leaving group, and solvent. For 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole, the carbon atom bearing the bromine is primary, which generally favors the SN2 pathway due to minimal steric hindrance.

The SN1 pathway, which proceeds through a carbocation intermediate, is also a possibility for benzylic systems because the resulting benzyl (B1604629) carbocation can be stabilized by resonance with the aromatic ring. brainly.comquora.com However, the 1,2,4-oxadiazole (B8745197) ring is a strong electron-withdrawing group. rjptonline.orgresearchgate.net This property deactivates the phenyl ring and destabilizes the formation of an adjacent positive charge on the benzylic carbon. Consequently, the SN1 pathway is significantly disfavored, and the SN2 mechanism is the predominant route for nucleophilic substitution. acs.orgnih.gov This allows for the controlled displacement of the bromide by a variety of nucleophiles in a single, concerted step. nih.gov

| Reaction Pathway | Favored By | Influence of 1,2,4-Oxadiazole Group | Predominant Mechanism |

|---|---|---|---|

| SN1 | - Tertiary or secondary benzylic halide

| The electron-withdrawing nature destabilizes the benzylic carbocation. | Disfavored |

| SN2 | - Primary benzylic halide

| No direct influence on the transition state; becomes the default pathway as SN1 is suppressed. | Favored |

Radical Reactions and Their Utility for Functionalization

The C-Br bond in the bromomethyl group can undergo homolytic cleavage to generate a benzylic radical, which serves as a key intermediate in various functionalization reactions. acs.org This process can be initiated using radical initiators or through photoredox catalysis. acs.orgnih.gov Benzyl radicals are valuable intermediates due to their ability to participate in C-C bond-forming reactions. acs.orgresearchgate.net

One significant application is in Atom Transfer Radical Addition (ATRA) reactions. In this process, a radical adds to an unsaturated compound like an alkene, and the resulting radical intermediate abstracts the bromine atom from this compound. This regenerates the radical species and propagates a chain reaction, ultimately leading to the formation of new C-C and C-Br bonds. nih.govnih.govtue.nl This methodology allows for the difunctionalization of olefins under mild conditions. nih.gov

Organometallic Cross-Coupling Reactions Leveraging the Bromine Atom (e.g., Suzuki, Sonogashira, Heck)

While organometallic cross-coupling reactions are most commonly associated with aryl (sp²) halides, methodologies have been developed to include benzylic (sp³) halides as coupling partners.

Suzuki-Miyaura Coupling: There are established protocols for the palladium-catalyzed Suzuki-Miyaura coupling of benzyl bromides with organoboron reagents, such as arylboronic acids and potassium aryltrifluoroborates. nih.govnih.govacs.org This reaction is a highly effective method for constructing diarylmethane frameworks, showing good functional group tolerance under relatively mild conditions. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with benzyl bromides is more challenging than with aryl halides. reddit.com While standard conditions can be ineffective, specialized catalytic systems employing both palladium and copper have been developed that facilitate the formation of a C(sp³)–C(sp) bond. rsc.orgthieme-connect.com These reactions provide access to benzylic alkynes, which are versatile intermediates in organic synthesis. rsc.org

Heck Reaction: The Mizoroki-Heck reaction, which couples an organic halide with an alkene, can also be performed using benzyl bromides. wikipedia.orgbyjus.com The reaction, first reported by Heck in 1972, typically uses a palladium catalyst and a base to form a substituted alkene, effectively adding the benzyl group across the double bond. nih.govrsc.org Nickel-catalyzed variants have also been developed that can proceed at room temperature and offer different regioselectivity compared to palladium-catalyzed processes. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid / Aryltrifluoroborate | Pd(OAc)2, Ligand (e.g., JohnPhos), Base (e.g., K2CO3) | Diarylmethane |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Benzylic Alkyne |

| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted Alkene |

Chemical Transformations of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring and its attached phenyl moiety possess distinct reactivity patterns, largely governed by the electronic properties of the heterocycle.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic Aromatic Substitution (EAS): The 1,2,4-oxadiazole ring acts as a strong electron-withdrawing group, comparable in effect to a nitro or cyano group. rjptonline.orgresearchgate.net This has a powerful deactivating effect on the attached phenyl ring, making it significantly less reactive towards electrophiles than benzene. Any electrophilic substitution that does occur is directed to the meta positions (positions 3' and 5' of the phenyl ring) relative to the point of attachment of the oxadiazole ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 1,2,4-oxadiazole ring activates the phenyl ring towards nucleophilic attack. However, for an SNAr reaction to proceed on the phenyl ring itself, a suitable leaving group (such as a halogen) must be present on the ring at a position activated by the heterocycle (i.e., ortho or para to it). nih.gov In the parent compound, this compound, there is no such leaving group on the aromatic ring, so it is inert to SNAr.

Ring-Opening Reactions and Stability under Varied Chemical Conditions

The 1,2,4-oxadiazole ring is characterized by a low degree of aromaticity and a labile O-N bond. researchgate.netchim.it While 3,5-disubstituted 1,2,4-oxadiazoles are generally considered to be chemically and metabolically stable, making them useful as bioisosteres for ester and amide groups, they are susceptible to ring-opening under certain conditions. nih.govnih.govresearchgate.net

Functionalization and Derivatization of the Oxadiazole Core

The 1,2,4-oxadiazole ring is a stable aromatic heterocycle, yet it possesses a low level of aromaticity and a labile O-N bond, which makes it susceptible to various rearrangement reactions under thermal or photochemical conditions. chim.it These reactions represent a primary pathway for the functionalization and derivatization of the oxadiazole core itself. chim.it

Thermal and Photochemical Rearrangements:

The 1,2,4-oxadiazole nucleus can undergo several notable rearrangements that transform it into different heterocyclic systems. These reactions are typically initiated by the cleavage of the weak N-O bond. chim.it

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement involving an internal nucleophilic substitution. For this to occur in a derivative of this compound, the phenyl group at the 3-position would first need to be replaced with a group containing a side-chain with a nucleophilic atom (e.g., an acylamino group). The nucleophile in the side chain would attack the N(2) atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. chim.it

ANRORC Rearrangements: The acronym stands for Addition of Nucleophile, Ring Opening, and Ring Closure. In this type of reaction, a potent nucleophile attacks one of the electrophilic carbon atoms of the ring (C3 or C5), causing the ring to open. Subsequent rearrangement and re-cyclization can lead to the formation of a new heterocyclic structure. For instance, 3-chloro-1,2,4-oxadiazoles have been shown to react with allylamine (B125299) at the C(5) position, initiating an ANRORC-like rearrangement. chim.it

Photochemical Reactions: Upon irradiation, the labile O-N bond in 1,2,4-oxadiazoles can break, generating reactive intermediates. These intermediates can then rearrange to form other heterocycles, such as regioisomeric 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. chim.it

While these reactions demonstrate the potential for derivatizing the 1,2,4-oxadiazole core, their application would require initial modification of the substituents on the ring of the parent compound. The stability of the 3-phenyl-substituted oxadiazole ring is generally high, as demonstrated in studies where side-chains attached to the ring are modified under strongly acidic conditions without affecting the core structure. beilstein-journals.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The incorporation of this compound into an MCR would likely leverage the high reactivity of the benzylic bromide group.

Benzylic bromides are known participants in MCRs. For example, they are used in copper-catalyzed three-component reactions with sodium azide (B81097) and terminal alkynes to produce highly substituted 1,2,3-triazoles. nih.gov A pseudo-four-component reaction involving benzyl bromide, sodium azide, and an amine-containing alkyne has also been reported, showcasing the versatility of the benzylic bromide moiety in complex, one-pot transformations. nih.gov

Despite the established utility of benzylic bromides in MCRs, specific examples incorporating this compound as a building block are not prominently featured in the scientific literature. However, its potential for use in such reactions is clear. It could serve as the electrophilic component, reacting with various nucleophiles in concert with other reactants to rapidly assemble complex molecules containing the 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold.

Development of Novel Catalytic Systems for Transformations of the Compound

The benzylic bromide functional group is a key site for derivatization, and numerous modern catalytic systems have been developed for its transformation. These methods offer mild conditions, high functional group tolerance, and stereocontrol, making them highly applicable to a complex molecule like this compound.

Cross-Coupling Reactions:

Catalytic cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.

Copper-Catalyzed Couplings: Simple copper(I) catalysts can effectively mediate the C-benzylation of nitroalkanes with benzyl bromides. organic-chemistry.org Furthermore, copper-catalyzed Suzuki-Miyaura-type cross-coupling of benzyl bromides with arylboronic acids has been developed to form 1,1-diarylalkanes. researchgate.net

Nickel and Photoredox Dual Catalysis: A synergistic approach combining nickel catalysis and photoredox catalysis enables the coupling of benzyl halides with electron-deficient alkenes (Giese coupling) under very mild conditions. This system uses a nucleophilic catalyst (lutidine) to form a lutidinium salt with the benzyl bromide, which has a lower reduction potential, facilitating single-electron transfer from the photocatalyst to generate a benzylic radical. acs.org

Palladium-Catalyzed Reactions: The use of specific phosphine (B1218219) ligands, such as Xantphos, in palladium-catalyzed Kumada-Corriu reactions allows for the successful coupling of secondary benzylic bromides with Grignard reagents, minimizing side reactions like β-elimination. organic-chemistry.org

The following table summarizes representative catalytic systems applicable to the benzylic bromide moiety.

| Catalytic System | Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| Cu(I)/Ligand | C-Benzylation | Benzylic Bromide | Nitroalkane | α-Benzylated Nitroalkane |

| Cu/Ligand | Suzuki-Miyaura Type | Benzylic Bromide | Arylboronic Acid | 1,1-Diarylalkane |

| Ni/Photoredox | Giese Coupling | Benzylic Bromide | Alkene | Coupled Alkane |

| Pd/Xantphos | Kumada-Corriu | Benzylic Bromide | Grignard Reagent | Cross-Coupled Product |

These advanced catalytic methods provide a robust toolbox for the derivatization of the bromomethyl group in this compound, allowing for the introduction of a wide array of new functionalities.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Mechanistic studies relevant to this compound focus on both the reactivity of the oxadiazole core and the transformations of the benzylic bromide side chain.

Mechanisms of Oxadiazole Core Reactions:

As mentioned, the Boulton-Katritzky rearrangement proceeds via an internal nucleophilic attack on the N(2) atom of the ring, driven by the cleavage of the weak O-N bond. chim.it Mechanistic studies, including computational analysis, have explored the finer details of these rearrangements, evaluating the roles of solvents and substituents. chim.it For electrophilic reactions, studies on related 5-styryl-1,2,4-oxadiazoles in superacids have shown, through NMR and DFT calculations, that protonation occurs at the N4 nitrogen of the oxadiazole ring and the α-carbon of the side chain, forming reactive diprotonated species. beilstein-journals.org

Mechanisms of Benzylic Bromide Transformations:

The catalytic transformations of benzylic bromides often involve radical or cationic intermediates.

Radical Pathways: The Ni/photoredox dual catalytic system for Giese couplings operates through a radical mechanism. A key step is the single electron transfer (SET) from the excited photocatalyst to a lutidinium salt intermediate, which then fragments to generate a benzylic radical. This radical subsequently adds to the alkene. acs.org

Ionic Pathways: A Lewis acid-catalyzed homologation reaction of electron-rich benzyl bromides with diazo compounds has been shown through computational analysis to proceed via a rate-determining SN1 mechanism. This forms a benzylic cation that reacts with the diazo compound, ultimately leading to a phenonium ion intermediate that directs the skeletal rearrangement. nih.gov

These mechanistic insights are critical for controlling the reactivity of this compound, allowing chemists to selectively target either the heterocyclic core or the benzylic side chain to synthesize a diverse range of new chemical entities.

Computational Chemistry and Molecular Modeling of 3 4 Bromomethyl Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic characteristics of heterocyclic compounds, including oxadiazole derivatives. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.combhu.ac.in

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. bhu.ac.in For oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these orbital energies. ajchem-a.comajchem-a.com The analysis for 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole would likely show the HOMO localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the π-system of the oxadiazole and phenyl rings.

Table 1: Illustrative FMO Properties for this compound Theoretical values based on DFT/B3LYP calculations for similar phenyl-oxadiazole structures.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.netresearchgate.net The MEP surface map uses a color spectrum to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP analysis would be expected to reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the 1,2,4-oxadiazole (B8745197) ring due to the high electronegativity and lone pairs of electrons, making these sites favorable for electrophilic interactions or hydrogen bonding. ajchem-a.comresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms and, most significantly, the methylene (B1212753) carbon of the bromomethyl group. The electron-withdrawing nature of the bromine atom makes this carbon an electrophilic center, highly susceptible to attack by nucleophiles.

Neutral Regions (Green): Predominantly over the carbon framework of the phenyl ring.

This detailed charge landscape is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reactants. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which directly impacts its biological activity and physical properties. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring and the 1,2,4-oxadiazole ring. This type of biaryl linkage is common in medicinal chemistry. acs.org

A Potential Energy Surface (PES) map can be generated by systematically rotating this dihedral angle and calculating the molecule's energy at each step using quantum mechanical methods. This analysis reveals:

Energy Minima: Correspond to the most stable, low-energy conformations (rotamers). For this molecule, a non-planar (twisted) conformation is expected to be the most stable to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxadiazole ring. nih.govacs.org

Energy Maxima: Represent transition states between stable conformers. A planar conformation, where both rings are coplanar, would likely be a high-energy transition state due to steric clashes. researchgate.net

Understanding the energy barriers between different conformations provides insight into the molecule's rigidity and the likelihood of it adopting a specific shape required for biological activity. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space

While PES mapping provides a static picture of potential conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time in a simulated physiological environment (e.g., in water). mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, an MD simulation would:

Explore the accessible conformational space by observing the fluctuations of the dihedral angle between the phenyl and oxadiazole rings. nih.gov

Analyze the interactions between the solute molecule and the surrounding solvent molecules (e.g., water), providing insights into its solubility and hydration. mdpi.com

Identify dominant conformations and the dynamics of transitions between them, offering a more realistic picture of the molecule's behavior than static models alone. arxiv.org

These simulations are crucial for understanding how a molecule might adapt its shape upon binding to a biological target. nih.gov

Computational Prediction of Reaction Pathways and Transition State Geometries

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. sciforum.net The bromomethyl group in this compound is a highly reactive functional group, particularly for bimolecular nucleophilic substitution (SN2) reactions. mdpi.comresearchgate.net

Computational modeling of an SN2 reaction involving this molecule (e.g., with a hydroxide (B78521) or amine nucleophile) would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, the transition state (TS), and the products on the potential energy surface. sciforum.net

Transition State Characterization: The TS is a first-order saddle point on the PES. stanford.edu Frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and the formation of the new C-Nucleophile bond).

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier (ΔE‡), which is a key factor in predicting the reaction rate.

Such studies can predict the feasibility of synthetic routes and understand the molecule's potential for covalent modification of biological targets. mdpi.com

In Silico Approaches for Ligand Design and Scaffold Optimization

The 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov It is a bioisosteric replacement for ester and amide groups, offering improved metabolic stability and favorable pharmacokinetic properties. mdpi.com The structure of this compound makes it an attractive candidate for in silico drug design.

Computational approaches in this area include:

Molecular Docking: This technique predicts the preferred binding mode of the molecule within the active site of a biological target, such as an enzyme or receptor. The phenyl and oxadiazole rings can participate in key interactions like hydrogen bonding and π-π stacking. mdpi.com

Scaffold Hopping and Optimization: The core phenyl-oxadiazole structure can serve as a starting point for designing new ligands. The bromomethyl group is particularly useful as a chemical handle, allowing for the straightforward synthesis of a library of derivatives with different substituents. These derivatives can then be computationally screened to identify candidates with improved binding affinity or other desirable properties.

Pharmacophore Modeling: By identifying the key chemical features responsible for biological activity, new molecules based on the oxadiazole scaffold can be designed to better match the pharmacophore model of a specific target. researchgate.net

The versatility of the 1,2,4-oxadiazole scaffold, combined with the reactive potential of the bromomethyl group, makes this molecule a valuable template for developing new therapeutic agents. researchgate.net

Structure Activity Relationship Sar Methodologies for 3 4 Bromomethyl Phenyl 1,2,4 Oxadiazole Derivatives As Chemical Scaffolds

Rational Design Principles for Analog Generation and Diversification

Rational drug design for derivatives of 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole is guided by established medicinal chemistry principles. The 1,2,4-oxadiazole (B8745197) ring is a key component, often used as a bioisostere for amide or ester groups to enhance metabolic stability. scispace.comnih.govnih.gov The design process typically involves creating a focused library of analogs by modifying specific subunits of the parent molecule. nih.gov The primary goal is to probe the chemical space around the core scaffold to identify key interactions with a biological target and refine the molecule's properties.

The bromomethyl phenyl moiety is a critical component for both chemical reactivity and potential interactions with biological targets. Systematic modifications are essential to developing a comprehensive SAR.

Modification of the Bromomethyl Group: The benzylic bromine is a reactive handle, often used to covalently link the molecule to a target or as a synthetic precursor for further diversification. Replacing bromine with other halogens (Cl, F, I) can modulate reactivity and lipophilicity. Alternatively, this group can be converted to other functionalities such as alcohols, ethers, amines, or thiols to explore different types of interactions (e.g., hydrogen bonding, ionic interactions) within a target's binding site.

Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring is a classic strategy for probing electronic and steric effects. Adding electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN), or electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3), can influence the electronic character of the entire molecule. mdpi.comnih.gov SAR studies have shown that the presence and nature of these substituents can dramatically increase or decrease antiproliferative potency. mdpi.comnih.gov For instance, in some series of 1,2,4-oxadiazoles, the introduction of EWGs on an aryl ring led to an increase in antitumor activity. nih.gov

The 1,2,4-oxadiazole ring is not merely a linker; its heterocyclic nature contributes significantly to the molecule's physicochemical properties and biological interactions. The ring itself is relatively stable and has electron-withdrawing characteristics. nih.govresearchgate.net

Electronic Modulation: While the parent compound has a phenyl group at the 3-position, the 5-position is unsubstituted. In designing analogs, this position is a key site for introducing a wide variety of substituents. Adding aryl, heteroaryl, or alkyl groups with different electronic properties can fine-tune the molecule's interaction with a target. nih.gov The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced through its C-5 position than the C-3 position. nih.gov

Steric Effects: The size and shape of substituents on the oxadiazole ring are critical. Bulky groups may enhance binding through van der Waals interactions if there is a corresponding hydrophobic pocket in the target protein. Conversely, they could cause steric hindrance, preventing the molecule from binding effectively. A systematic exploration, starting with small groups and progressing to larger, more complex ones, is necessary to define the steric limits of the binding site.

Parallel Synthesis and Combinatorial Chemistry Strategies for SAR Library Construction

To efficiently explore the SAR of the this compound scaffold, modern synthetic strategies like parallel synthesis and combinatorial chemistry are employed. These techniques allow for the rapid generation of a large number of structurally related compounds, known as a library. acs.org Solid-phase synthesis is a particularly powerful tool for this purpose, where molecules are built upon a solid support (resin), simplifying purification after each reaction step. acs.org

The construction of a 1,2,4-oxadiazole library often starts with readily available building blocks. nih.gov For instance, a diverse set of amidoximes can be reacted with a variety of carboxylic acids or their derivatives in a parallel format. mdpi.com This approach allows for the systematic variation of substituents at both the 3- and 5-positions of the oxadiazole ring, rapidly generating a matrix of compounds for biological screening. nih.govmdpi.com The use of DNA-encoded chemical libraries (DECLs) is another advanced combinatorial methodology for synthesizing and screening vast numbers of oxadiazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling using Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sbq.org.br For 1,2,4-oxadiazole derivatives, 2D and 3D-QSAR studies are performed to identify the key structural fragments and physicochemical properties required for activity. nih.govijpsdronline.com

The process involves calculating a set of numerical values, known as chemical descriptors, for each molecule in the series. sbq.org.br These descriptors quantify various aspects of the molecule's structure, including:

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Electronic descriptors: Related to the distribution of electrons (e.g., dipole moment, atomic charges, electronegativity).

Hydrophobic descriptors: Related to the molecule's solubility characteristics (e.g., LogP).

Topological descriptors: Related to the connectivity of atoms within the molecule.

Once calculated, these descriptors are used in statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. oaji.net A statistically significant QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby guiding the synthetic efforts toward more potent analogs. sbq.org.brresearchgate.net For example, 3D-QSAR studies on 1,2,4-oxadiazole derivatives have highlighted that steric and electrostatic interactions play crucial roles in determining their biological activity. oaji.net The resulting models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity. oaji.net

Table 1: Examples of Chemical Descriptors Used in QSAR Modeling of Oxadiazole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Steric | Molar Volume (V) | The volume occupied by one mole of the substance. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of vertices in the molecular graph. |

| 3D-Field | CoMFA Steric Fields | Comparative Molecular Field Analysis descriptors indicating where steric bulk enhances or diminishes activity. |

| 3D-Field | CoMFA Electrostatic Fields | Comparative Molecular Field Analysis descriptors indicating where positive or negative charges enhance or diminish activity. |

Fragment-Based Design Approaches Utilizing the Oxadiazole Scaffold

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-affinity chemical fragments that bind to a biological target. These fragments are then optimized and linked together or grown to produce a lead compound with higher affinity and potency. The 1,2,4-oxadiazole ring is an excellent scaffold for FBDD due to its rigid structure, defined exit vectors from the 3- and 5-positions, and favorable physicochemical properties.

Bioisosteric Replacement Strategies for the Bromomethylphenyl Moiety and Oxadiazole Ring within Chemical Space Exploration

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comslideshare.net This is a powerful strategy to optimize lead compounds by enhancing potency, altering selectivity, improving pharmacokinetic properties, or reducing toxicity. chem-space.com

The phenyl ring is one of the most common rings in pharmaceuticals, but replacing it can sometimes improve properties like solubility or metabolic stability. drughunter.com

Heterocyclic Rings: Replacing the phenyl ring with five- or six-membered heteroaromatic rings (e.g., pyridine (B92270), thiophene, pyrazole) can introduce hydrogen bond donors or acceptors, alter the dipole moment, and improve solubility.

Saturated Rings: Replacing the aromatic ring with saturated carbocyclic or heterocyclic rings (e.g., cyclohexane, piperidine) can increase the three-dimensional character (sp3 content) of the molecule, which is often associated with improved clinical success rates. drughunter.com

Functional Group Isosteres: The bromomethyl group itself can be replaced. For instance, a trifluoromethyl (-CF3) group can sometimes mimic the steric bulk of an isopropyl group, while a cyano (-CN) group can be a bioisostere for a halogen. nih.gov

The 1,2,4-oxadiazole ring is frequently used as a bioisostere for ester and amide functionalities, offering greater resistance to hydrolysis by metabolic enzymes. scispace.comnih.gov However, the oxadiazole ring itself can be replaced by other five-membered heterocycles to fine-tune properties.

Isomeric Oxadiazoles: Replacing the 1,2,4-oxadiazole with its regioisomer, 1,3,4-oxadiazole, can lead to significant changes in properties. nih.gov Studies have shown that this replacement can result in reduced lipophilicity and higher metabolic stability. nih.govrsc.org

Other Heterocycles: Other rings such as thiadiazoles, triazoles, or pyrazoles can also be considered. Each ring system has a unique set of electronic and hydrogen-bonding properties that can be exploited to optimize interactions with a biological target.

Table 2: Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Advantage of Replacement |

|---|---|---|

| Phenyl Ring | Pyridine, Thiophene | Improved solubility, introduction of H-bond acceptors. |

| Ester (-COO-) | 1,2,4-Oxadiazole | Increased metabolic stability against hydrolysis. |

| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,2,4-Triazole | Increased metabolic stability, altered H-bonding pattern. |

| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide | Improved oral bioavailability, similar pKa. |

| Methyl (-CH3) | Halogens (e.g., -Cl) | Similar size, altered electronics. |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Altered polarity and metabolic stability. nih.gov |

Advanced Applications and Future Research Directions for the 3 4 Bromomethyl Phenyl 1,2,4 Oxadiazole Scaffold

Utility as a Privileged Scaffold in Rational Ligand Design

The 1,2,4-oxadiazole (B8745197) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its favorable physicochemical properties that make it an attractive component in the design of therapeutic agents. The 1,2,4-oxadiazole core is a bioisostere of esters and amides, offering improved metabolic stability by being resistant to hydrolysis. researchgate.net Furthermore, the nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets. researchgate.net

The incorporation of the 3-(4-(bromomethyl)phenyl) moiety provides a key advantage for rational ligand design. The bromomethyl group serves as a versatile synthetic handle, allowing for the covalent attachment of the scaffold to a variety of molecular probes or biological targets. This feature is particularly valuable for the development of targeted therapies and diagnostic agents. The phenyl ring acts as a rigid spacer, allowing for precise positioning of the reactive bromomethyl group and the oxadiazole core for optimal interaction with a target protein.

The diverse biological activities associated with 1,2,4-oxadiazole derivatives, including anti-inflammatory, analgesic, and anticancer properties, further underscore the potential of the 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole scaffold in the development of new therapeutics. nih.govacs.org

Exploration of the Compound in Supramolecular Chemistry and Advanced Materials Science

The structural characteristics of this compound make it an intriguing building block for supramolecular chemistry and the development of advanced materials. The planar and aromatic nature of the phenyl and oxadiazole rings can facilitate π-π stacking interactions, which are fundamental in the self-assembly of complex supramolecular architectures.

The reactive bromomethyl group offers a site for post-synthetic modification, enabling the covalent linkage of the scaffold into larger polymeric structures or onto surfaces. This allows for the creation of functional materials with tailored properties. For instance, the incorporation of this scaffold into polymers could lead to materials with enhanced thermal stability or specific optical and electronic properties, making them suitable for applications in optoelectronics.

Furthermore, the ability of the oxadiazole ring to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can be exploited to direct the self-assembly of molecules into well-defined nanostructures, including liquid crystals and organogels. The interplay of these various intermolecular forces provides a powerful tool for controlling the morphology and function of the resulting materials.

Development of Novel Reagents and Catalysts Based on the Compound's Structure

The unique combination of a stable heterocyclic ring and a reactive functional group in this compound makes it a promising candidate for the development of novel reagents and catalysts. The bromomethyl group can be readily converted into other functional groups, such as phosphonium (B103445) salts, which are key components of Wittig reagents used in olefination reactions.

Moreover, the oxadiazole moiety can act as a ligand for metal centers. The nitrogen atoms of the oxadiazole ring can coordinate to transition metals, leading to the formation of stable metal complexes. These complexes could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the oxadiazole ring can be tuned by modifying the substituents on the phenyl ring, thereby influencing the catalytic performance of the resulting metal complex. The development of chiral catalysts based on this scaffold could also be explored for asymmetric synthesis.

Integration into High-Throughput Screening Libraries for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify hits against a specific biological target. The this compound scaffold is an excellent candidate for inclusion in HTS libraries due to its synthetic tractability and the diversity of derivatives that can be generated.

The presence of the reactive bromomethyl handle allows for the straightforward synthesis of a wide array of derivatives through techniques such as diversity-oriented synthesis. By reacting the parent scaffold with a diverse set of nucleophiles, a large library of compounds with varied physicochemical properties can be rapidly assembled. This chemical diversity increases the probability of identifying potent and selective modulators for a given biological target.

Furthermore, the 1,2,4-oxadiazole core provides a degree of structural rigidity, which can be advantageous in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a target protein. The rigid nature of the oxadiazole scaffold can help to pre-organize the molecule for binding, potentially leading to higher hit rates. The identified fragments can then be elaborated into more potent leads, with the bromomethyl group serving as a convenient point for chemical elaboration.

Emerging Methodologies for Site-Specific Functionalization of Oxadiazole Systems

Recent advances in synthetic organic chemistry have provided powerful new tools for the site-specific functionalization of heterocyclic compounds. These emerging methodologies can be applied to the this compound scaffold to create novel derivatives with precisely controlled substitution patterns.

One such approach is transition-metal-catalyzed C-H activation. This strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules but are typically unreactive. By employing appropriate catalysts, it is possible to selectively introduce new functional groups at specific positions on the phenyl ring or even on the oxadiazole ring itself. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical and efficient route to novel derivatives.

Another promising area is the use of photoredox catalysis. This technique utilizes visible light to initiate chemical reactions, often under mild conditions. Photoredox catalysis can be employed for a variety of transformations, including the introduction of new substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The application of these modern synthetic methods to the this compound scaffold will undoubtedly accelerate the discovery of new molecules with interesting biological and material properties.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science (focused on chemical methodologies)

The unique properties of this compound create exciting opportunities for interdisciplinary research at the interface of chemical biology and materials science. The reactive bromomethyl group is particularly well-suited for bioconjugation reactions, allowing the scaffold to be attached to biomolecules such as proteins and nucleic acids. This opens up avenues for the development of novel chemical biology tools to probe biological processes. For example, the scaffold could be appended to a fluorescent dye to create a targeted imaging agent or attached to a known drug molecule to improve its delivery and efficacy.

In the realm of materials science, the ability to covalently immobilize this scaffold onto surfaces or incorporate it into polymers provides a means to create "smart" materials with responsive properties. For instance, materials functionalized with this compound could be designed to release a payload in response to a specific biological stimulus. The development of such functional materials requires a close collaboration between synthetic chemists, biologists, and materials scientists, highlighting the interdisciplinary nature of research in this area.

Q & A

Q. What experimental approaches confirm selective bromination at the methyl position without side reactions?

- Methodological Answer :

- Kinetic monitoring : Use to track bromine incorporation (disappearance of methyl protons at δ 2.5 ppm) .

- Byproduct analysis : Identify dibrominated species via GC-MS and optimize NBS stoichiometry (1.1–1.3 equiv.) to minimize over-bromination .

- Catalyst screening : Test radical inhibitors (e.g., TEMPO) to suppress allylic or aromatic bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.